molecular formula C8H21NO2Si B1265398 3-(Diethoxymethylsilyl)propylamine CAS No. 3179-76-8

3-(Diethoxymethylsilyl)propylamine

Cat. No. B1265398
CAS RN: 3179-76-8
M. Wt: 191.34 g/mol
InChI Key: HXLAEGYMDGUSBD-UHFFFAOYSA-N
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Description

3-(Diethoxymethylsilyl)propylamine is a chemical compound that has been the subject of various scientific studies. Its relevance spans across different areas of chemistry, particularly in the synthesis of other complex molecules.

Synthesis Analysis

  • 3-(Diethoxymethyl)alkanals, closely related to 3-(Diethoxymethylsilyl)propylamine, are synthesized using copper (II)-catalyzed reactions and ring cleavage processes involving ethyl diazoacetate and 1-trimethylsiloxy-1-alkenes (Saigo, Okagawa, & Nohira, 1981).

Molecular Structure Analysis

  • The crystal structure of related compounds like diferrocenylmethoxyethylamine, synthesized from diethanolamine, provides insights into molecular structures involving diethoxymethyl groups (Zhang, Li, Hu, Bian, & Bai, 2006).

Chemical Reactions and Properties

  • Research shows that compounds like 3-(Diethoxymethylsilyl)propylamine can undergo various chemical reactions, leading to the synthesis of complex molecules like 3-[(methyl)bis(5-trialkylsilylfuran-2-yl)silyl]propylamines, indicating versatile reactivity and potential for synthesis of diverse chemical entities (Ignatovich et al., 2012).

Physical Properties Analysis

  • The synthesis and crystal structure of diferrocenylmethoxyethylamine, a compound with structural similarities to 3-(Diethoxymethylsilyl)propylamine, provides insights into physical properties like crystal data and molecular bonding (Zhang et al., 2006).

Chemical Properties Analysis

  • The reactivity of related compounds such as 3,3-Diethoxyethylcyanide, a precursor for synthesis of significant compounds like vitamin B1 and cytosine, indicates the potential chemical properties of 3-(Diethoxymethylsilyl)propylamine in various reactions (Zou Jun, 2007).

Scientific Research Applications

Antitumor Activity

3-(Diethoxymethylsilyl)propylamine has been explored in the field of antitumor activity. A study by Ignatovich et al. (2012) synthesized novel compounds related to 3-(Diethoxymethylsilyl)propylamine and studied their cytotoxic effects. The focus was on understanding how the structure of the amine and the alkyl substituent at the silicon atom influenced their antitumor properties (Ignatovich et al., 2012).

Fabrication of Organic-Inorganic Materials

Xia Haiping (2001) utilized 3-(Diethoxymethylsilyl)propylamine in the fabrication of organic-inorganic materials with specific elasticity. These materials demonstrated thermal stability and significant elastic modulus, indicating potential applications in various industrial and technological fields (Xia Haiping, 2001).

Corrosion Inhibition Properties

The compound's role in corrosion inhibition was investigated by Hassanzadeh (2007), focusing on its effectiveness in petroleum/water corrosive mixtures. The study used electrochemical impedance spectroscopy to understand the corrosion inhibition properties of 3-(Diethoxymethylsilyl)propylamine and related compounds (Hassanzadeh, 2007).

Gold Nanoparticles on Silica Monospheres

A study by Penkova et al. (2009) explored the use of 3-(Diethoxymethylsilyl)propylamine in modifying silica monospheres for gold nanoparticle catalysis. The research highlighted how different aminosilane compounds, including 3-(Diethoxymethylsilyl)propylamine, can influence the dispersion and size of gold particles on silica surfaces (Penkova et al., 2009).

Preparation of Humidity Controlling Coatings

Wu Zhan-min (2013) utilized 3-(Diethoxymethylsilyl)propyl methacrylate, a related compound, in the preparation of silicones-acrylate copolymer humidity coatings. This study demonstrated its potential in enhancing the adhesion and water resistance of interior wall coatings, showcasing its importance in building materials (Wu Zhan-min, 2013).

Physicochemical and Transport Properties

A 2020 study by Philip et al. investigated the physicochemical and transport properties of 3-(Diethylamino) propylamine (a related compound) and water systems. This research provided insights into the interaction and behavior of such compounds in aqueous solutions, which is crucial for their application in various industrial processes (Philip et al., 2020).

Synthesis and Analytical Characterization

Wallach et al. (2016) focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, highlighting the broad utility of such compounds in research and potentially in medicinal chemistry (Wallach et al., 2016).

CO2 Capture Studies

Studies by Voice et al. (2013) and Bernhardsen et al. (2019) explored the use of 3-(Methylamino)propylamine, a compound similar to 3-(Diethoxymethylsilyl)propylamine, in CO2 capture. These studies provide valuable insights into the potential environmental applications of such compounds in reducing greenhouse gas emissions (Voice et al., 2013); (Bernhardsen et al., 2019).

Safety And Hazards

3-(Diethoxymethylsilyl)propylamine is classified as a skin corrosive substance. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It is also moderately toxic by ingestion and skin contact .

properties

IUPAC Name

3-[diethoxy(methyl)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLAEGYMDGUSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

201346-29-4
Record name 1-Propanamine, 3-(diethoxymethylsilyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2038817
Record name 3-[Diethoxy(methyl)silyl]propan-1-amine
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Molecular Weight

191.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1-Propanamine, 3-(diethoxymethylsilyl)-
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Product Name

3-(Diethoxymethylsilyl)propylamine

CAS RN

3179-76-8
Record name γ-Aminopropylmethyldiethoxysilane
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Record name 3-(Diethoxymethylsilyl)propylamine
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Record name 1-Propanamine, 3-(diethoxymethylsilyl)-
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Record name 3-[Diethoxy(methyl)silyl]propan-1-amine
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Record name 3-(diethoxymethylsilyl)propylamine
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Record name 3-(DIETHOXYMETHYLSILYL)PROPYLAMINE
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Synthesis routes and methods I

Procedure details

German Patent No. 2408480 describes the reaction of a silazane derivative from allylamine and an organohydrochlorosilane, in the presence of a proton acceptor to form an intermediate silazane which then undergoes a hydrosilylation reaction catalyzed by a platinum catalyst. Upon alcoholysis, the intermediate hydrosilylation product forms 3-aminopropylmethyldiethoxysilane in 70% overall yield. A molar excess of at least 50% of allylamine is used in this process. Identification of the beta-isomer in the product was not made. Japanese Patent No. 10017578 describes another method of synthesis by hydrosilylation of N,N-bis(tri-methylsilyl)allylamine by methyldimethoxysilane. The product of that reaction is then heated with methanol to form 3-aminopropylmethyldimethoxysilane in at least 85% overall yield. The presence of the beta-isomer in the product was not identified. Japanese Patent No. 11209384 describes the use of a rhodium:cyclooctadiene complex as a hydrosilylation catalyst for the addition of methyldiethoxysilane to allylamine to form 3-aminopropylmethyldiethoxy-silane in 78% yield. 2-Aminopropylmethyldiethoxysilane is formed in very low levels in this process not exceeding 0.5%.
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Synthesis routes and methods II

Procedure details

According to Example 1, 6.6 kg (31.1 mol) 3-chloropropylmethyldiethoxysilane are reacted with 24 kg (1412 mol) ammonia, excess ammonia is removed by pressure distillation and flash processes and the 3-aminopropylmethyldiethoxysilane that is formed is isolated by filtration and vacuum distillation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
A Penkova, JMM Blanes, SA Cruz, MA Centeno… - Microporous and …, 2009 - Elsevier
Silica monospheres with a diameter of 330nm modified with aminosilane compounds of three different basicities have been prepared. Surface coverage of the silica with an organic …
Number of citations: 43 www.sciencedirect.com
WP Chang, WTWWT Whang… - Japanese journal of …, 1995 - iopscience.iop.org
… The introducing of a two-functional amino silane, (3-diethoxymethylsilyl propylamine), in the composition of matrix raw materials offered the gel-glass matrix better flexibility, higher con…
Number of citations: 15 iopscience.iop.org
CS Creaser, WE Hutchinson, GR Stephenson - Analyst, 2001 - pubs.rsc.org
Tricarbonyl(η5-cyclohexadienyl)iron(0 ) and dicarbonyl(triphenylphosphine)(η5-cyclo-hexadienyl)iron( 0) were derivatized by attachment of an aminopropylsilyl link and covalently …
Number of citations: 9 pubs.rsc.org
X Zhang, F Liu, X Li, Y Tian, L Ma, C Yu, H Wei - Polymer Chemistry, 2019 - pubs.rsc.org
Crosslinking based on triethoxysilyl-/trimethoxysilyl functionality has been repeatedly highlighted to be the most frequently used strategy for producing crosslinked organic/inorganic …
Number of citations: 3 pubs.rsc.org
C Yu, H Wei - Polymer, 2019 - researchgate.net
Crosslinking based on triethoxysilyl-/trimethoxysilyl functionality has been repeatedly highlighted to be the most frequently used strategy for producing crosslinked organic/inorganic …
Number of citations: 7 www.researchgate.net
DRG Smith, G Kociok-Köhn, KC Molloy, GJ Price… - Journal of …, 2015 - Elsevier
A novel, efficient synthetic method for the production of organosiloxane polymers functionalised with pendant DNA bases, typified by thymine, is reported. A condensation reaction …
Number of citations: 5 www.sciencedirect.com
CS Creaser, WE Hutchinson, GR Stephenson - Sensors and Actuators B …, 2002 - Elsevier
An optrode sensor has been constructed by coating fumed silica particles incorporating covalently attached organoironcarbonyl probe groups onto a ZnSe attenuated total reflectance (…
Number of citations: 11 www.sciencedirect.com
T Kodama, H Ohtani - Applied physics letters, 2006 - pubs.aip.org
In this study, the authors developed the silver nanoparticle immobilized tip as an apertureless near-field scanning optical microscope probe. Also, they developed experimental …
Number of citations: 7 pubs.aip.org
G Singh, A Singh, C Espinosa-Ruíz, MA Esteban… - Journal of Molecular …, 2020 - Elsevier
This present work highlights the construction of new chemosensors based on polycyclic aromatic hydrocarbon (PAH) appended organosilocane which have been structurally …
Number of citations: 4 www.sciencedirect.com
MA Zaitoun - Spectrochimica Acta Part A: Molecular and …, 2005 - Elsevier
Previous studies indicated that the organization of native porphyrins and their intentionally designated derivatives in solid substrates is of current interest because of the biological and …
Number of citations: 9 www.sciencedirect.com

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